1'-ethyl-2-(2-hydroxyethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
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Overview
Description
1’-ETHYL-2-(2-HYDROXYETHYL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features a spiro linkage between a chromene and an indole moiety, making it an interesting subject for research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-ETHYL-2-(2-HYDROXYETHYL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . This is followed by the formation of the spiro linkage through cyclization reactions involving chromene derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1’-ETHYL-2-(2-HYDROXYETHYL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and chromene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1’-ETHYL-2-(2-HYDROXYETHYL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-ETHYL-2-(2-HYDROXYETHYL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate inflammatory responses .
Comparison with Similar Compounds
Indolo[2,3-b]quinolines: These compounds share a similar indole core but differ in their additional ring structures.
Chromeno[2,3-b]indoles: These compounds also feature a chromene-indole linkage but with variations in their substituents and ring fusion.
3-Alkenyl-oxindoles: These compounds have an indole core with alkenyl substitutions, differing in their reactivity and biological activity.
Uniqueness: 1’-ETHYL-2-(2-HYDROXYETHYL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and contributes to its diverse reactivity in chemical reactions .
Properties
Molecular Formula |
C22H18N2O5 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1'-ethyl-2-(2-hydroxyethyl)spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C22H18N2O5/c1-2-23-15-9-5-4-8-14(15)22(21(23)28)17-18(26)13-7-3-6-10-16(13)29-19(17)20(27)24(22)11-12-25/h3-10,25H,2,11-12H2,1H3 |
InChI Key |
RIGBGXKUAZKTSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCO)OC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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